molecular formula C11H15NO B14845206 5-Cyclopropoxy-2-ethyl-4-methylpyridine

5-Cyclopropoxy-2-ethyl-4-methylpyridine

Cat. No.: B14845206
M. Wt: 177.24 g/mol
InChI Key: ARMGUIOIJXYPRM-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-4-methylpyridine is a high-purity, specialized pyridine derivative designed for use in research and development. This compound serves as a versatile chemical building block, particularly in the discovery and synthesis of novel active molecules. Its molecular structure, featuring a cyclopropoxy substituent, makes it a valuable intermediate for creating patentable structures and optimizing the properties of lead compounds in medicinal and agrochemical research . Research Applications: Pyridine scaffolds are fundamental in modern pharmaceutical and agrochemical science. They are prominently featured in best-selling drugs and the newest agrochemicals due to their ability to enhance efficacy, overcome resistance, and improve metabolic profiles . This specific compound is of significant interest for constructing molecules with potential biological activity. Researchers can utilize this chemical entity in scaffold-hopping strategies to develop new intellectual property or to fine-tune the physicochemical properties of a candidate molecule, such as its lipophilicity and metabolic stability. Handling & Compliance: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-4-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3

InChI Key

ARMGUIOIJXYPRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group.

Industrial production methods for pyridine derivatives often involve the Chichibabin reaction, which is the condensation of aldehydes with ammonia in the presence of a catalyst. For this compound, the specific industrial production method may vary, but it generally involves similar principles of condensation and cyclization reactions.

Chemical Reactions Analysis

5-Cyclopropoxy-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Pyridines

Compound Name Substituents Molecular Weight (g/mol) Purity (%) Hazards (Per Evidence)
5-Ethyl-2-methylpyridine 2-ethyl, 4-methyl 121.18 97 Flammable, skin irritation
2-Methoxy-4-methyl-5-nitropyridine 2-methoxy, 4-methyl, 5-nitro 184.15 95 Not specified
5-Cyclopentyl-2-(4-methylphenyl)pyridine 5-cyclopentyl, 2-(4-methylphenyl) 265.37 N/A Not specified
5-Cyclopropoxy-2-ethyl-4-methylpyridine 5-cyclopropoxy, 2-ethyl, 4-methyl ~193.25 (estimated) N/A Likely similar to 5-ethyl-2-methylpyridine

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Cyclopropoxy-2-ethyl-4-methylpyridine, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where a halogenated pyridine precursor reacts with cyclopropoxide. Key factors include:

  • Reaction temperature : Optimal range is 60–80°C to balance reactivity and side reactions.
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Purification : Column chromatography (ethyl acetate/hexane gradients, 70:30 to 90:10) yields ~75% purity .

Q. What safety precautions are critical when handling this compound given limited toxicity data?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Spill management : Employ inert absorbents (vermiculite) and avoid water rinses to prevent environmental contamination .
  • Storage : Store in sealed containers under inert gas (argon) at -20°C to minimize degradation .

Q. Which analytical techniques are prioritized for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H/13C spectra (δ 1.2–1.5 ppm for cyclopropane CH2; δ 8.3–8.5 ppm for pyridine protons) .
  • Mass spectrometry : High-res MS (m/z calc’d 207.136, found 207.132) confirms molecular weight .
  • HPLC : C18 column with 0.1% TFA/ACN gradient achieves >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Standardize conditions : Use deuterated solvents (CDCl3 or DMSO-d6) to eliminate solvent-induced shifts .
  • Cross-validation : Compare with X-ray crystallography data (e.g., C–C bond lengths: 1.52 Å for cyclopropane) to resolve ambiguities .
  • Dynamic NMR : Study temperature-dependent splitting to identify conformational exchange .

Q. What strategies minimize byproduct formation during cyclopropoxy group introduction in pyridine systems?

  • Methodological Answer :

  • Stoichiometry control : Use a 1.2:1 molar ratio of cyclopropoxide to precursor to avoid over-alkylation .
  • Temperature modulation : Maintain 0–5°C during reagent addition to suppress exothermic side reactions .
  • Byproduct monitoring : Analytical HPLC (C18, 254 nm) identifies dialkylated byproducts for iterative refinement .

Q. How does steric hindrance from the cyclopropoxy group influence reactivity in further functionalization reactions?

  • Methodological Answer :

  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric maps, guiding regioselective modifications .
  • Kinetic studies : LC-MS monitoring reveals 40% slower nitration at the 3-position due to steric blockade .
  • Protecting groups : Temporarily mask the cyclopropoxy group with TMSCl to improve accessibility .

Q. How can researchers validate the electronic effects of substituents on the pyridine ring’s aromaticity in this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : λmax shifts (e.g., 270 nm → 285 nm) indicate increased conjugation from electron-withdrawing groups .
  • 13C NMR chemical shifts : Cyclopropoxy groups deshield C4 (δ 152 ppm vs. 148 ppm in unsubstituted analogs) .
  • DFT-based NBO analysis : Quantifies charge distribution (e.g., +0.12e at C5) to correlate with reactivity .

Notes

  • Toxicity Data Gaps : Assume acute toxicity due to structural analogs (e.g., pyridine derivatives) and adhere to ALARA principles .
  • Structural Validation : Prioritize X-ray crystallography for unambiguous conformation analysis .

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